molecular formula C8H6O7S B1211118 5-Sulfoisophthalic acid CAS No. 22326-31-4

5-Sulfoisophthalic acid

Cat. No. B1211118
CAS RN: 22326-31-4
M. Wt: 246.2 g/mol
InChI Key: CARJPEPCULYFFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-SIPA and its derivatives often involves hydrothermal reactions. For instance, hydrothermal reactions of 5-SIPA with metal carbonates or oxides in the presence of bipyridine derivatives have led to the formation of metal carboxylate-sulfonate hybrids with complex layered and one-dimensional structures (Sun et al., 2004). Another approach includes the transesterification of 5-sulfoisophthalic acid dimethyl ester sodium salt with 1,3-propanediol, optimizing conditions to achieve desired ester derivatives (Yao, 2011).

Molecular Structure Analysis

5-SIPA's molecular structure has been elucidated through crystallography, revealing its ability to form coordination polymers with metals. The sulfonate and carboxylate groups in 5-SIPA act as bridging ligands, enabling the construction of polymers with varying dimensionalities and properties (Li et al., 2010). Such structures often exhibit interesting thermal stability and photoluminescence due to their unique coordination environments.

Chemical Reactions and Properties

5-SIPA participates in various chemical reactions, including its use as a dopant to improve the processability and electrical properties of polymers. For example, esters of 5-SIPA have been used as doping agents for polyaniline, enhancing its solubility and electrical conductivity (Kulszewicz-Bajer et al., 2000). Moreover, microbial conversion processes have been explored for the transformation of 5-SIPA into valuable compounds, demonstrating its versatility in both chemical and biological contexts (Yamada et al., 2010).

Scientific Research Applications

Microbial Conversion

  • Application: Microorganisms, such as Ochrobactrum anthropi S9, can convert 5-sulfoisophthalic acid into 5-hydroxyisophthalic acid, useful as a raw material for polymer synthesis (Yamada, Yoshida, & Nagasawa, 2010).

Coordination Chemistry

  • Application: 5-sulfoisophthalic acid can form coordination polymers with interesting structural properties like pseudo-honeycomb coordination networks (Kulynych & Shimizu, 2002).

Synthesis and Characterization of Metal Carboxylate-Sulfonates

  • Application: 5-sulfoisophthalic acid is utilized in synthesizing divalent metal carboxylate-sulfonates with layered and one-dimensional structures (Sun et al., 2004).

Analytical Chemistry Applications

  • Application: Used in chromatographic analysis, such as sulfate analysis in pore water by radio-ion chromatography (Hordijk & Cappenberg, 1985).

Catalysis

  • Application: Employed as a ligand in catalyzing the conversion of glucose to 5-hydroxymethylfurfural, demonstrating its role in bifunctional catalysts (Li, Du, & Ji, 2018).

Proton Conduction Studies

  • Application: Used in the synthesis of coordination polymers with applications in humidity-dependent proton conductivity (Maity et al., 2017).

Polymer Chemistry

  • Application: Integral in the study and development of aqueous reactive urethane oligomers containing sulfoisophthalate sodium salt (Yen, Huang, & Hong, 2007).

Synthesis of Sulfonated Polybenzimidazoles

  • Application: Used in synthesizing sulfonated polybenzimidazoles with potential applications as high-temperature proton exchange membranes in fuel cells (Shengbo, Huang, & Yan, 2005).

Supramolecular Chemistry

  • Application: Formation of novel topological networks and study of luminescence and thermal properties of various complexes (Li et al., 2004).

Materials Science

  • Application: Enhances the solution processibility of polyaniline, which is significant in the field of conductive polymers (Kulszewicz-Bajer et al., 2000).

Chemical Synthesis Optimization

  • Application: Improvements in the synthetic process of Sodium-5-Sulfoisophthalic Acid Dimethyl Ester, contributing to more efficient chemical production methodologies (Tang Xu, 2003).

Safety And Hazards

5-Sulfoisophthalic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .

Future Directions

5-Sulfoisophthalic acid is a water-soluble sulfonic acid and can be used in a variety of applications such as catalysis, gas storage, magnetic materials, and luminescence . It can also be used as a specialty intermediate for water-dispersible polyester resins used in synthetic yarn sizing & wool finish .

properties

IUPAC Name

5-sulfobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O7S/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARJPEPCULYFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045064
Record name 5-Sulfobenzene-1,3-dicarboxylic acid
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Molecular Weight

246.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Sulfo-1,3-benzenedicarboxylic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Sulfoisophthalic acid

CAS RN

22326-31-4, 46728-71-6
Record name Sulfoisophthalic acid
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Record name 5-Sulfoisophthalic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-, potassium salt (1:1)
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Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-
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Record name 5-Sulfobenzene-1,3-dicarboxylic acid
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Record name 5-sulphoisophthalic acid
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Record name 5-SULFOISOPHTHALIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 5-Sulfo-1,3-benzenedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

258 °C
Record name 5-Sulfo-1,3-benzenedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
835
Citations
QY Liu, DQ Yuan, L Xu - Crystal growth & design, 2007 - ACS Publications
… Recently, a variation of H 3 BTC, namely, 5-sulfoisophthalic acid (H 3 SIP), has received … polymer chemistry of Cu(II)-5-sulfoisophthalic acid under various reaction conditions. Copper(II) …
Number of citations: 114 pubs.acs.org
M Yamada, T Yoshida, T Nagasawa - Biotechnology letters, 2010 - Springer
… 5-sulfoisophthalic acid-degrading microorganisms, soil samples were directly put in enrichment culture medium. In this case, no 5-sulfoisophthalic acid-… strains of 5-sulfoisophthalic acid-…
Number of citations: 2 link.springer.com
YL Zhu, XL Tang, KR Ma, H Chen, F Ma… - Bulletin of the Korean …, 2010 - researchgate.net
… The 3D Zn-phen architecture was observed for the first time in the presence of 5-sulfoisophthalic acid. Two extended structures are featured with 3D supramolecular framework. The …
Number of citations: 6 www.researchgate.net
QY Liu, L Xu - 2006 - Wiley Online Library
… {[Pb 4 (OH) 2 (SIP) 2 (H 2 O)](H 2 O) 5 } n (1) and [Pb 3 (SIP) 2 (H 2 O) 5 ] n (2), have been synthesized by hydrothermal reactions of Pb(OH) 2 or Pb(NO 3 ) 2 and 5‐sulfoisophthalic acid …
QY Liu, YL Wang, L Xu - 2006 - Wiley Online Library
… Hydrothermal reactions of Cd(NO 3 ) 2 and NaH 2 SIP (5‐sulfoisophthalic acid monosodium salt) at pH = 2 and 7 produce [Cd 2 (μ 2 ‐OH 2 ) 2 (HSIP) 2 (H 2 O) 6 ] (1) and [Cd 5 (μ 2 ‐OH…
CP Li, Q Yu, J Chen, M Du - Crystal growth & design, 2010 - ACS Publications
A series of Cd II , Co II , Ni II , and Pb II mixed-ligand coordination complexes 1−8 based on 5-sulfoisophthalic acid (H 3 sip) and the bent dipyridyl ligand 2,5-bis(3-pyridyl)-1,3,4-…
Number of citations: 105 pubs.acs.org
QY Liu, YL Wang, J Zhao, L Xu - 2008 - Wiley Online Library
The compounds [Cu 2 (SIP‐O)(bpy) 2 (H 2 O) 2 ]·7H 2 O (1) and [Mn(HSIP)(bpy)] n (2) were synthesized by the hydrothermal reactions of Cu(OH) 2 or MnCl 2 , 5‐sulfoisophthalic acid …
QY Liu, L Xu - 2005 - Wiley Online Library
… (Ln = Ho (5), Dy (6), Tb (7), Sm (8), Pr (9), and Nd (10)], and [{La(SIP)(H 2 O) 3 }(H 2 O)] n (11), have been synthesized by hydrothermal reactions of Ln 2 O 3 and 5‐sulfoisophthalic acid …
L Tian, Z Niu, N Yang, JY Zou - Inorganica Chimica Acta, 2011 - Elsevier
… In summary, four novel metal–organic frameworks have been constructed from 5-sulfoisophthalic acid monosodium salt and divalent d 10 transition metals in the presence of flexible …
Number of citations: 27 www.sciencedirect.com
L Liu, X Zuo, S Zhang, Y Zhang, J He, Y Zhou, J Xiong… - Desalination, 2022 - Elsevier
… Here we first reported 5-sulfoisophthalic acid sodium (SSIPA) co-deposition for designing crosslinked polymer nanofilm via interfacial polymerization. The composite membranes …
Number of citations: 6 www.sciencedirect.com

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